molecular formula C10H14N5O8P B076260 Guanosine-2'-monophosphate CAS No. 12237-02-4

Guanosine-2'-monophosphate

Cat. No.: B076260
CAS No.: 12237-02-4
M. Wt: 363.22 g/mol
InChI Key: WTIFIAZWCCBCGE-UUOKFMHZSA-N
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Description

Guanosine-2’-monophosphate (GMP) is a guanine nucleotide containing one phosphate group which is esterified to the sugar moiety . It belongs to the class of organic compounds known as pentose phosphates, which are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups .


Synthesis Analysis

In bacteria, guaA encodes guanosine monophosphate synthetase that confers an ability to biosynthesize guanine nucleotides de novo . Another method involves the condensation between the exocyclic amine of guanosine nucleotide with 3-[(benzyloxycarbonyl)amino]propionaldehyde in aqueous methanol, followed by reduction using sodium cyanoborohydride to furnish the corresponding N2-modified guanosine nucleotide .


Molecular Structure Analysis

The molecular formula of Guanosine-2’-monophosphate is C10H14N5O8P . More details about its structure can be found on the PubChem database .


Chemical Reactions Analysis

Guanosine and related nucleobases such as guanosine, deoxyguanosine, and isoguanosine are notable molecular tools for designing functional supramolecular assemblies. This popularity originates in their ability to self-assemble via a unique topological pluralism .


Physical and Chemical Properties Analysis

The average mass of Guanosine-2’-monophosphate is 363.221 Da . More details about its physical and chemical properties can be found on the PubChem database .

Scientific Research Applications

  • Supramolecular Hydrogels : Guanosine 5'-monophosphate forms blue emitting chiral carbon dots, leading to fluorescent hydrogels. This has potential applications in the development of smart materials and biotechnologies (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).

  • Photoinduced Dynamics in Water : Research involving broad-band transient absorption spectroscopy and quantum-mechanical calculations has been used to study guanosine monophosphate in aqueous solutions. This research could enhance our understanding of nucleotide behavior under various conditions (Karunakaran, Kleinermanns, Improta, & Kovalenko, 2009).

  • Biomedical Research : Cyclic Guanosine Monophosphate has been implicated in the degeneration of photoreceptor cells, suggesting a link to certain types of blindness (Farber & Lolley, 1974).

  • Cardioprotection : Cyclic Guanosine Monophosphate signaling and phosphodiesterase-5 inhibitors show promise in treating heart-related diseases, such as myocardial infarction and cardiac hypertrophy (Kukreja, Salloum, & Das, 2012).

  • Gel Strength Enhancement : Guanosine-5'-Monophosphate Polyamine Hybrid Hydrogels have shown enhanced gel strength, making them potentially useful for the production of biocompatible materials and antitumor drug designs (Belda, Garcı́a-España, Morris, Steed, & Aguilar, 2017).

  • Bacterial Growth and Cell Surface Structures : Cyclic di-guanosine-monophosphate, a similar compound, has been shown to regulate bacterial growth on surfaces by controlling cellular adhesion components (Jenal, 2004).

Mechanism of Action

In the central nervous system (CNS), Guanosine acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival . It also exerts protective effects in several models of neurotoxicity or neurological disorders .

Future Directions

Guanosine and its derivatives have steadily increasing applications in both nanotechnology and chemical biology . More research is needed to fully understand the potential of these molecules and to develop new applications .

Properties

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
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InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N
Source PubChem
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Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
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Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
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Molecular Formula

C10H14N5O8P
Source PubChem
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Molecular Weight

363.22 g/mol
Source PubChem
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CAS No.

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine-2'-monophosphate
Reactant of Route 2
Guanosine-2'-monophosphate
Reactant of Route 3
Guanosine-2'-monophosphate
Reactant of Route 4
Guanosine-2'-monophosphate
Reactant of Route 5
Guanosine-2'-monophosphate
Reactant of Route 6
Guanosine-2'-monophosphate

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